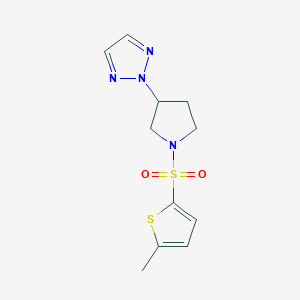
4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with a 4-chlorophenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the 4-Chlorophenylsulfonyl Group: This step often involves the reaction of the pyrrolidine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Pyridine Ring: The final step involves the coupling of the functionalized pyrrolidine with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The pyridine and pyrrolidine rings can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Wissenschaftliche Forschungsanwendungen
4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((1-((4-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a methyl group instead of a chlorine atom.
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a bromine atom instead of chlorine.
4-((1-((4-Nitrophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenylsulfonyl group in 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine imparts unique chemical properties, such as increased electron-withdrawing capability and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Eigenschaften
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-1-3-15(4-2-12)22(19,20)18-10-7-14(11-18)21-13-5-8-17-9-6-13/h1-6,8-9,14H,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKNHDSXFGCNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2688635.png)
![ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2688637.png)
![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)


![1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2688645.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2688648.png)
![N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2688651.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B2688652.png)
![6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole](/img/structure/B2688653.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2688655.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2688657.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2688658.png)
